molecular formula C6H10N2 B2996709 3-(Dimethylamino)-2-methylprop-2-enenitrile CAS No. 28976-80-9

3-(Dimethylamino)-2-methylprop-2-enenitrile

Cat. No.: B2996709
CAS No.: 28976-80-9
M. Wt: 110.16
InChI Key: HNUFCYBYFMHKEA-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-2-methylprop-2-enenitrile is an organic compound with the molecular formula C6H10N2 It is a derivative of prop-2-enenitrile, featuring a dimethylamino group and a methyl group attached to the carbon-carbon double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Dimethylamino)-2-methylprop-2-enenitrile can be synthesized through the reaction of dimethylamine with 2-methylprop-2-enenitrile under controlled conditions. The reaction typically involves the use of a solvent such as toluene and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2-methylprop-2-enenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

3-(Dimethylamino)-2-methylprop-2-enenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-methylprop-2-enenitrile involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The compound’s effects are mediated through pathways involving these molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dimethylamino)-2-methylprop-2-enenitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

(E)-3-(dimethylamino)-2-methylprop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-6(4-7)5-8(2)3/h5H,1-3H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUFCYBYFMHKEA-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CN(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\N(C)C)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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